Product packaging for 4H-Pyrazolo[3,4-d]pyrimidine(Cat. No.:CAS No. 271-76-1)

4H-Pyrazolo[3,4-d]pyrimidine

Cat. No.: B11924807
CAS No.: 271-76-1
M. Wt: 120.11 g/mol
InChI Key: AJMBIGCCEVCZDR-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound that serves as a crucial bioisostere of purine, making it a privileged scaffold in medicinal chemistry and drug discovery . Its core structure is a key pharmacophore in the development of potent enzyme inhibitors, particularly targeting protein kinases such as Bruton’s tyrosine kinase (BTK), Src tyrosine kinase, and CDK2/cyclin A2 . Researchers value this scaffold for designing novel small molecules with antiproliferative activities against a range of cancer cell lines, including colorectal carcinoma (HCT-116), human hepatocellular carcinoma (HepG2), and human breast cancer (MCF-7) . The mechanism of action is often attributed to competitive inhibition at the ATP-binding site of target kinases, and molecular docking studies have shown that these compounds can form essential hydrogen bonds, such as with the Leu83 residue in CDK2, to exert their inhibitory effects . Beyond oncology, pyrazolo[3,4-d]pyrimidine derivatives have also shown promising antibacterial properties, with studies reporting growth inhibition of pathogens like Staphylococcus aureus and Escherichia coli , potentially through interactions with bacterial kinase pathways . One of the most well-known derivatives of this scaffold is Allopurinol, a xanthine oxidase inhibitor used clinically to treat gout . The high reactivity of the scaffold allows for functionalization at multiple sites (N1, C4, and C6), enabling the fine-tuning of physicochemical and pharmacological properties for specific research applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4 B11924807 4H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

271-76-1

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

4H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h2-3H,1H2

InChI Key

AJMBIGCCEVCZDR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=NC2=NC=N1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4h Pyrazolo 3,4 D Pyrimidine Derivatives

Established Synthetic Strategies for the Pyrazolo[3,4-d]pyrimidine Heterocyclic System

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be achieved through various established strategies, which primarily involve the cyclization of appropriately substituted pyrazole (B372694) or pyrimidine (B1678525) precursors. ekb.egresearchgate.net These methods offer versatility in introducing a wide array of substituents onto the final heterocyclic framework.

Multi-component Cyclization Reactions

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like pyrazolo[3,4-d]pyrimidines from simple starting materials in a single step. nih.gov A notable example is the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols to produce pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net Another powerful MCR involves a three-component bicyclization of aryl aldehydes, α-thiocyanate ketones, and pyrazol-5-amines to construct densely functionalized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. nih.govthieme-connect.comresearchgate.net This reaction proceeds through a nucleophilic addition followed by a 5-exo-trig and a 6-endo-trig bicyclization sequence. nih.gov

ReactantsProductConditionsYieldRef
Hydrazines, methylenemalononitriles, aldehydes, alcoholsPyrazolo[3,4-d]pyrimidine derivativesOne-pot condensationModerate to good researchgate.net
Aryl aldehydes, α-thiocyanate ketones, pyrazol-5-aminesPyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinesMicrowave irradiation, 90 °C, 25 minModerate to good nih.govthieme-connect.com
ReactantsProductConditionsRef
3-Methyl-1,4-dihydropyrazol-5-one, aromatic aldehyde, urea/thiourea (B124793)Pyrazolo[3,4-d]pyrimidine derivativesMild conditions researchgate.netijop.net
5-Amino-1-aryl-1H-pyrazole-4-carbonitriles, arylaldehydes4-Alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidinesNaOH, CH3OH or C2H5OH, 60 °C researchgate.net
4-Oxo-4H-chromene-3-carbaldehyde, malononitrile, cyclic active methylene (B1212753) compoundsPyrano[2,3-d]pyrimidinesWater, catalyst-free bohrium.com

Ring Fusion Approaches from Pyrazole Precursors

The most common and versatile approach to pyrazolo[3,4-d]pyrimidines involves the annulation of a pyrimidine ring onto a pre-existing pyrazole core. ekb.egresearchgate.net This is typically achieved by using 5-aminopyrazole derivatives as key starting materials. ekb.egsemanticscholar.org

For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be cyclized with formic acid under reflux to yield the corresponding 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Similarly, heating 5-amino-3-methyl-1-phenyl-1H-pyrazol-5-amine with formamide (B127407) in the presence of phosphorus tribromide affords 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. ekb.eg Another route involves the reaction of 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile with formamide, urea, or thiourea to furnish the respective pyrazolo[3,4-d]pyrimidine derivatives. nih.gov The reaction of 5-aminopyrazole-4-carbonitriles with orthoesters yields imidate derivatives, which serve as precursors for a variety of pyrazolo[3,4-d]pyrimidines upon reaction with primary amines, ammonia, or hydrazines.

Pyrazole PrecursorReagent(s)ProductRef
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
5-Amino-3-methyl-1-phenyl-1H-pyrazol-5-amineFormamide, PBr33-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine ekb.eg
5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrileFormamide, Urea, or ThioureaCorresponding pyrazolo[3,4-d]pyrimidines nih.gov
5-Aminopyrazole-4-carbonitrilesOrthoester, then primary amines/ammonia/hydrazinesSubstituted pyrazolo[3,4-d]pyrimidines

Ring Fusion Approaches from Pyrimidine Precursors

While less common than the pyrazole-based approach, it is also possible to construct the pyrazolo[3,4-d]pyrimidine system by forming the pyrazole ring onto a pyrimidine precursor. ekb.eg One such method starts with a 6-hydrazinopyrimidinedione derivative, which undergoes cyclization with phenyl isocyanate to yield a phenylaminopyrazolo[3,4-d]pyrimidinedione. ekb.eg Another strategy begins with pyrimidine-4,6-diol, which is converted to 4,6-dichloropyrimidine-5-carbaldehyde (B460487) via a Vilsmeier reaction. Subsequent cyclization with methylhydrazine affords the pyrazolo[3,4-d]pyrimidine core. ekb.eg

Alternative Reaction Pathways (e.g., Diels-Alder Reaction)

The Diels-Alder reaction represents an alternative, though less frequently employed, pathway to the pyrazolo[3,4-d]pyrimidine scaffold. ekb.eg A tandem decarboxylation/Diels-Alder reaction has been reported where 5-amino-1-phenyl-4-pyrazolecarboxylic acid reacts with 1,3,5-triazines. ekb.eg In this [4+2] cycloaddition, the phenyl pyrazole compound acts as the dienophile, reacting with the triazine to form an unstable intermediate that undergoes a retro-Diels-Alder reaction to yield the final pyrazolo[3,4-d]pyrimidine derivative. ekb.eg Additionally, a chemoenzymatic total synthesis has utilized an acylnitroso Diels-Alder reaction to create a key aminocyclopentenol intermediate, which is then elaborated to form a polycyclic pyrazolo[3,4-d]pyrimidine. nih.gov

Functionalization and Derivatization of the 4H-Pyrazolo[3,4-d]pyrimidine Core

Once the core pyrazolo[3,4-d]pyrimidine ring system is synthesized, it can be further functionalized to introduce a variety of substituents, which is crucial for modulating its biological activity. tandfonline.comresearchgate.netnih.gov

A common strategy involves the alkylation of pyrazolo[3,4-d]pyrimidin-4-ol derivatives. For example, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be reacted with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in the presence of a base to yield N-alkylated products. mdpi.comresearchgate.net

Another key functionalization pathway is nucleophilic substitution on halogenated pyrazolo[3,4-d]pyrimidines. For instance, 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, synthesized by chlorination of the corresponding dione, readily reacts with amines, such as aniline (B41778), to afford 4-amino-substituted derivatives. tandfonline.comnih.gov This approach allows for the introduction of diverse amino side chains at the C4 and C6 positions. researchgate.netnih.gov

Furthermore, pyrazolo[3,4-d]pyrimidinone precursors can be derivatized at the N5 position. For example, pyrazolo[3,4-d]pyrimidinone derivatives can be reacted with diethyl (4-(2-chloroacetamido)benzoyl)glutamate in the presence of potassium carbonate and sodium iodide to append a glutamate-containing side chain. tandfonline.com

PrecursorReagent(s)Product TypeRef
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olAlkyl halides (e.g., methyl iodide, propargyl bromide)N-alkylated pyrazolo[3,4-d]pyrimidines mdpi.comresearchgate.net
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineAnilines4-Anilino-pyrazolo[3,4-d]pyrimidines tandfonline.comnih.gov
Pyrazolo[3,4-d]pyrimidinone derivativesDiethyl (4-(2-chloroacetamido)benzoyl)glutamateN5-appended glutamate (B1630785) analogues tandfonline.com
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] mdpi.comnih.govoxazin-4-oneHydroxylamine, urea, thiourea, hydrazines, aminesVarious pyrazolo[3,4-d]pyrimidin-4-ones researchgate.netresearchgate.net

Alkylation Reactions and Regioselectivity

Alkylation of the this compound core is a critical modification to explore its chemical space. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents present on the pyrazolopyrimidine ring.

In the case of 1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, alkylation with alkyl halides in dimethylformamide (DMFA) with sodium bicarbonate selectively occurs at the N-5 position of the pyrazolopyrimidine ring. nuph.edu.ua This selective N-5 alkylation is a key step in the synthesis of various derivatives. Similarly, studies on 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol have shown that alkylation with agents like methyl iodide, propargyl bromide, and phenacyl bromide in DMF using liquid-solid phase transfer catalysis also proceeds to furnish new derivatives. mdpi.com

The alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various alkyl halides (where the leaving group can be mesylate, bromide, or chloride) using a weak inorganic base at mild temperatures has been employed to synthesize N-alkylated pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.net This method provides a two-step procedure for generating a library of N1-alkylated compounds. nih.govresearchgate.net Microwave irradiation has also been effectively used to facilitate N1-alkylation of the pyrazolo[3,4-d]pyrimidine scaffold, offering excellent yields and selectivity. acs.org

Table 1: Regioselectivity in Alkylation of Pyrazolo[3,4-d]pyrimidine Derivatives

Starting MaterialAlkylating AgentReaction ConditionsPosition of Alkylation
1-aryl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneAlkyl halidesDMFA, NaHCO3N-5 nuph.edu.ua
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodide, Propargyl bromide, Phenacyl bromideDMF, Phase Transfer CatalysisN/A
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineR-X (X: -OMs, -Br, -Cl)Weak inorganic base, mild temperatureN-1 nih.govresearchgate.net
Pyrazolo[3,4-d]pyrimidine coreAlkyl chloridesK2CO3, Microwave irradiationN-1 acs.org

Substitution Reactions at Key Positions (e.g., C-4, N-1, C-3)

The functionalization of the this compound scaffold at its key positions—C-4, N-1, and C-3—is crucial for developing new derivatives with diverse properties.

C-4 Position: The C-4 position is often targeted for substitution. For instance, 4-chloropyrazolo[3,4-d]pyrimidines can serve as versatile intermediates. They react with arylhydrazines to yield 4-hydrazinyl derivatives. semanticscholar.org These hydrazinyl derivatives can be further transformed. For example, reaction with formic acid can lead to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one. tandfonline.com Another approach involves the reaction of 5-amino-4-cyanopyrazoles with formamide to introduce an amino group at the C-4 position of the resulting pyrazolo[3,4-d]pyrimidine. ekb.eg

N-1 Position: The N-1 position is frequently substituted, often with aryl groups. This is typically achieved by starting the synthesis with a substituted hydrazine, such as phenylhydrazine, which then becomes incorporated into the final pyrazolopyrimidine structure. sharif.edutandfonline.com

C-3 Position: The C-3 position can also be functionalized. For example, starting from a pyrazole with a substituent at the 3-position allows for the synthesis of C-3 substituted pyrazolo[3,4-d]pyrimidines. tandfonline.com A more direct functionalization can be achieved through bromination of the pyrazolo[3,4-d]pyrimidine core, followed by a Suzuki coupling reaction to introduce various aryl moieties at the C-3 position. researchgate.net The introduction of a trifluoromethyl group at this position has also been explored due to its potential to increase lipophilicity and biological activity. semanticscholar.org

Synthesis of Fused Heterocyclic Systems Containing Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine nucleus can be fused with other heterocyclic rings to create more complex and potentially more active molecules.

One common strategy involves the cyclization of a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine intermediate. For instance, treatment of 4-hydrazinyl derivatives with carbon disulfide in pyridine (B92270) can lead to the formation of a fused triazolo ring, resulting in a pyrazolo[4,3-e] sharif.eduCurrent time information in Bangalore, IN.ekb.egtriazolo[4,3-a]pyrimidine system. rsc.org Similarly, reacting the 4-hydrazinyl derivative with other reagents can lead to different fused systems. derpharmachemica.com

Another approach involves building a new ring onto the existing pyrazolo[3,4-d]pyrimidine core. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized from appropriately substituted pyrazoles. ekb.eg The reaction of 5-amino-4-imino-3-methyl-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidine with various reactants can also afford new heterocycles fused to the pyrazolo[3,4-d]pyrimidine nucleus. derpharmachemica.com

Green Chemistry Methodologies in Pyrazolo[3,4-d]pyrimidine Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods for preparing pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of pyrazolo[3,4-d]pyrimidines. acs.orgrsc.orgrsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net Microwave-assisted synthesis has been successfully employed for various steps, including the initial cyclization to form the pyrazolopyrimidine core, N-alkylation, and Suzuki coupling reactions. acs.orgresearchgate.netrsc.org Both solvent-free and solvent-based microwave-assisted methods have been developed. researchgate.net

Ionic Liquids and Catalysis: The use of ionic liquids as catalysts and reaction media is another green approach. researchgate.netasianpubs.org For example, 2-methyl-imidazolium-oxalate has been used as a catalyst in the ultrasonication-assisted synthesis of pyrazolo[3,4-d]pyrimidine-thiones. researchgate.net This method offers rapid reaction times and avoids the use of volatile organic solvents. Similarly, 2-methyl-imidazolium thiocyanate (B1210189) has been shown to be an effective catalyst in the microwave-assisted, four-component synthesis of pyrazolo[3,4-d]pyrimidines. asianpubs.org

Ultrasonication: Ultrasound-assisted synthesis provides an alternative green method. The use of ultrasonication, often in conjunction with ionic liquid catalysis, can significantly accelerate reaction rates. researchgate.net

Spectroscopic and Crystallographic Characterization of Pyrazolo[3,4-d]pyrimidine Compounds

The structural elucidation of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives relies heavily on modern spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is an indispensable tool for confirming the structures of pyrazolo[3,4-d]pyrimidine compounds. mdpi.comtandfonline.comtandfonline.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the number and types of protons and their neighboring environments. Characteristic signals for pyrazolo[3,4-d]pyrimidines include:

Aromatic protons, which typically appear in the downfield region.

Protons of alkyl or aryl substituents on the heterocyclic core. tandfonline.com

Exchangeable protons of NH or OH groups, which can be identified by D₂O exchange experiments. tandfonline.comtandfonline.com

The proton at C6 of the pyrimidine ring often appears as a singlet. tandfonline.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are used to identify the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-d]pyrimidine core and its substituents provide definitive structural evidence. sharif.edutandfonline.com For instance, the presence of a carbonyl group in pyrazolo[3,4-d]pyrimidin-4-ones is confirmed by a characteristic signal in the ¹³C NMR spectrum. tandfonline.com

Two-Dimensional (2D) NMR: For complex structures, 2D NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. nih.govcore.ac.uknih.govresearchgate.net

Table 2: Representative NMR Data for a Pyrazolo[3,4-d]pyrimidine Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine7.12-8.66 (m, Ar-H)108.1, 117.9, 121.6, 123.7, 125.3, 126.4, 127.9, 128.9, 128.5, 128.8, 128.9, 129.1, 129.5, 130.1, 130.2, 130.8, 137.0, 139.1, 146.6, 161.6, 163.2 sharif.edu
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one2.52 (s, 3H, CH₃), 7.36-7.40 (dd, 2H, ArH), 8.03-8.05 (dd, 2H, ArH), 8.14 (s, 1H, C6-H), 12.36 (s, 1H, NH)13.7 (CH₃), 106.0, 116.27, 116.50 (d, J = 23 Hz), 123.81, 123.89 (d, J = 8 Hz), 124.0, 135.11, 135.13 (d, J = 2 Hz), 146.4, 149.5 (d, J = 308 Hz, C-F), 152.6, 158.4, 159.5 (Ar Cs), 161.9 (C=O) tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.comtandfonline.com The absorption bands in the IR spectrum correspond to the vibrations of specific chemical bonds.

Commonly observed IR absorption bands for pyrazolo[3,4-d]pyrimidines include:

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ indicate the presence of N-H groups. tandfonline.comtandfonline.com

C-H stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. tandfonline.comtandfonline.com

C=O stretching: The strong absorption band for a carbonyl group in pyrazolo[3,4-d]pyrimidin-4-ones is found in the range of 1650-1700 cm⁻¹. tandfonline.comekb.eg

C=N and C=C stretching: The stretching vibrations of C=N and C=C bonds within the heterocyclic rings appear in the fingerprint region, typically between 1450 and 1600 cm⁻¹. tandfonline.comorientjchem.org

C-N stretching: These bands are also found in the fingerprint region. orientjchem.org

The presence or absence of these characteristic bands provides valuable evidence for the successful synthesis of the target compounds and the introduction of specific functional groups. For example, the disappearance of a C≡N stretching band and the appearance of N-H stretching bands can confirm the cyclization of a 5-amino-4-cyanopyrazole to a pyrazolo[3,4-d]pyrimidine. ekb.eg

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of a molecule. mdpi.comresearchgate.net

In the analysis of this compound derivatives, MS is routinely used to confirm the successful synthesis of the target molecule by verifying that the observed molecular ion peak corresponds to the calculated molecular weight. For instance, the mass spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine showed a molecular ion peak at m/z = 331.21, consistent with its molecular formula C₁₇H₁₀N₆S. mdpi.com Similarly, the molecular ion peak for 3-amino-4-(1'-N-phenyl-3'-methyl-5'-chloro-pyrazol-4'-yl)-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine was observed at m/z=360, confirming the formula C₁₅H₁₄N₇SCl. orientjchem.org

Beyond molecular weight determination, mass spectrometry provides valuable information about the structural integrity of the synthesized compounds through analysis of their fragmentation patterns. researchgate.net While in some cases, no specific fragmentation pattern is observed, in others, the fragmentation can help to piece together the different components of the molecule. orientjchem.org For example, the mass spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine displayed a molecular ion peak at m/z 216 (M⁺) and other significant fragments at m/z 181 and 145, providing clues about its structure. mdpi.com

Interactive Table:

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For the this compound series, X-ray crystallography has been instrumental in confirming the structures of newly synthesized derivatives and understanding their intermolecular interactions in the crystal lattice. mdpi.comnih.gov For example, the crystal structure of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one revealed that the pyrazolopyrimidine unit is nearly planar. mdpi.comresearchgate.net In another study, the structure of N-benzyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed by X-ray analysis.

The detailed structural information obtained from X-ray diffraction studies is also vital for computational studies, such as molecular docking, which aims to predict the binding mode of a molecule to a biological target. nih.govnih.gov

Interactive Table:

Structure Activity Relationship Sar Elucidation for 4h Pyrazolo 3,4 D Pyrimidine Derivatives

Fundamental Principles Governing SAR in the Pyrazolo[3,4-d]pyrimidine Scaffold

The biological activity of 4H-Pyrazolo[3,4-d]pyrimidine derivatives is fundamentally governed by the nature and position of various substituents on the core bicyclic system. ekb.egnih.gov This scaffold acts as a bioisostere of the adenine (B156593) base in ATP, enabling it to competitively bind to the ATP-binding site of various kinases. nih.govrsc.org The pyrazole (B372694) and pyrimidine (B1678525) rings together form a flat heteroaromatic system that occupies the adenine binding region. nih.gov

Influence of Substituent Nature and Position on Biological Potency

The strategic placement of different functional groups on the this compound core significantly impacts the biological potency and selectivity of the resulting compounds. nih.govekb.egnih.govnih.gov

Modifications at the C-4 Position and Their Impact on Target Interaction

The C-4 position of the pyrazolo[3,4-d]pyrimidine scaffold is a critical point for modification, and the nature of the substituent at this position profoundly influences target interaction and biological activity. ekb.egnih.gov

Studies have shown that introducing an aniline (B41778) moiety at the C-4 position can enhance anticancer activity compared to aliphatic amines. nih.gov For example, the substitution with an aniline ring has been a successful strategy in developing Src kinase inhibitors. nih.gov Further decoration of this anilino ring with halogen atoms or a hydroxyl group can modulate activity. nih.gov For instance, a halogen disubstituted anilino group at C-4 has been shown to confer selectivity for EGFR over ErbB2. cu.edu.eg

In the context of sigma-1 receptor ligands, replacing acylamino groups with cyclic substituents like phenyl or pyrazolyl groups at the C-4 position led to highly active compounds with improved chemical stability. nih.gov Specifically, a 4-(1-methylpyrazol-5-yl) derivative was identified as a highly selective ligand. nih.gov

The introduction of different hydrophobic moieties, including phenyl, aromatic heterocyclic, fused aromatic, or aliphatic structures at C-4, has been explored to occupy hydrophobic regions of the ATP binding site. ekb.eg The potency of these derivatives is often dependent on the size and nature of these substituents.

Table 1: Impact of C-4 Substituents on Biological Activity

Compound Type C-4 Substituent Biological Target/Activity Key Findings Reference
Pyrazolo[3,4-d]pyrimidine Aliphatic amines (ethyl, propyl, cyclohexyl) Cytotoxicity (A549 cells) Not beneficial for cytotoxic activity. nih.gov
Pyrazolo[3,4-d]pyrimidine Aniline moiety Cytotoxicity, EGFR inhibition Enhanced anticancer activity. nih.govnih.gov
Pyrazolo[3,4-d]pyrimidine Halogen-disubstituted anilino group EGFR/ErbB2 inhibition More selectivity for EGFR. cu.edu.eg
Pyrazolo[3,4-d]pyrimidine Phenyl or pyrazolyl groups Sigma-1 receptor affinity High affinity and improved stability. nih.gov

Substituent Effects at the N-1 Position of the Pyrazole Ring

The N-1 position of the pyrazole ring is another key site for modification that significantly influences the biological profile of this compound derivatives. nih.gov

In the development of antifolate agents, increasing the lipophilicity at the N-1 position by introducing a p-bromophenyl substituent was found to significantly increase inhibitory activity. tandfonline.com Similarly, for a series of pyrazolo[3,4-d]pyrimidines targeting Src and Abl kinases, substitutions on the N-1 phenyl group were explored. nih.gov

In the design of neplanocin analogues as HBV inhibitors, modifications at the N-1 position were part of a strategy to explore the structure-activity relationship. nih.gov Research on pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands showed that a 2-piperidinylethyl substituent at the N-1 position was preferred. nih.gov

Table 2: Influence of N-1 Substituents on Biological Activity

Compound Series N-1 Substituent Biological Target/Activity Outcome Reference
Antifolate agents p-bromophenyl Dihydrofolate reductase/Thymidylate synthase Significantly increased inhibitory activity. tandfonline.com
HBV inhibitors Various modifications Hepatitis B Virus Crucial for SAR exploration. nih.gov
Sigma-1 receptor ligands 2-piperidinylethyl Sigma-1 receptor Preferred substituent for activity. nih.gov

Chemical Modifications at the C-3 Position and Their SAR Implications

Modifications at the C-3 position of the pyrazole ring also play a role in defining the SAR of this compound derivatives, often impacting potency and selectivity. nih.govnih.gov

In the development of antifolate agents, the introduction of a methyl group at the C-3 position was shown to significantly increase the inhibitory effects against cancer cell lines. tandfonline.com Conversely, research on other pyrazolo[3,4-d]pyrimidine derivatives indicated that biological targets could not accommodate relatively large substitutions at this position, leading to weak anticancer effects. mdpi.com

For HBV inhibitors, electrophilic substitution at the C-3 position with N-halosuccinimides to introduce halo- (Cl/Br) derivatives was a key synthetic step. nih.gov The presence of a 3-iodo group, in particular, was found to be desirable for the activity and toxicity profile of certain neplanocin analogues. nih.gov

Table 3: Effect of C-3 Substitutions on Biological Activity

Compound Series C-3 Substituent Biological Target/Activity Observation Reference
Antifolate agents Methyl group Dihydrofolate reductase/Thymidylate synthase Significantly increased inhibitory effects. tandfonline.com
Anticancer agents Large substitutions Various cancer cell lines Weak anticancer effects. mdpi.com
HBV inhibitors Iodo group Hepatitis B Virus Desirable for activity/toxicity profile. nih.gov

Role of Linker Moieties in Ligand-Receptor Engagement

In a study on EGFR-TK inhibitors, various linkers were introduced, including one-atom (imino), two-atom (hydrazono), three-atom (ketohydrazinyl), and four-atom (thiosemicarbazide) linkers. ekb.eg The results indicated that the cytotoxic activity decreased in the order of a four-atom linker being more potent than a three-atom, two-atom, one-atom, or a five-atom cyclic linker. ekb.eg

For other EGFR inhibitors, the linker moiety, often an amino derivative, is designed to form a hydrogen bond in the linker region of the ATP-binding site. nih.gov For example, the carbonyl oxygen of a hydrazone linker has been shown to form a hydrogen bond with the key residue MET793 in the EGFR-TK binding site. wiley.com

Design Strategies for Hydrophobic Region Occupancy in Binding Pockets

A key strategy in the design of potent this compound derivatives involves the introduction of hydrophobic groups that can occupy hydrophobic regions within the target's binding pocket, thereby enhancing binding affinity. nih.govekb.eg

In the design of EGFR inhibitors, different substituted phenyl or aliphatic structures are utilized as a hydrophobic head to occupy the hydrophobic region I of the ATP-binding site. nih.gov Furthermore, a phenyl ring can be introduced at the C-3 position to occupy the hydrophobic region II. ekb.eg The phenyl rings at the C-4 position and terminal aryl groups linked to hydrophilic tails have been shown to occupy hydrophobic pockets I and II, forming additional hydrophobic interactions. wiley.com

For CDK2 inhibitors, a tolyl group was used as a bioisosteric replacement for the benzyl (B1604629) group in the known inhibitor roscovitine (B1683857) to maintain hydrophobic binding. rsc.org

Rational Design Paradigms for Novel this compound Analogues

The development of novel therapeutic agents based on the this compound scaffold is heavily reliant on rational design strategies. These paradigms leverage an understanding of the target's structure and the ligand's pharmacophoric requirements to create more potent and selective molecules. Key strategies include structure-based drug design, fragment-based approaches, scaffold hopping, and bioisosteric replacement.

Structure-Based Drug Design (SBDD)

Structure-based design is a cornerstone in the evolution of pyrazolo[3,4-d]pyrimidine inhibitors, particularly for protein kinases. This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide the design of complementary ligands. semanticscholar.org Molecular docking simulations are frequently employed to predict the binding modes and affinities of proposed analogues within the target's active site. semanticscholar.orgrsc.org

For instance, in the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a structure-based approach was used to guide the evolution of a pyrazolo[3,4-d]pyrimidine scaffold. semanticscholar.org Initial hits were docked into the CDK2 active site (PDB code 2c6i) to analyze their interactions, which then directed modifications at positions 1, 4, and 6 of the core structure to maximize the fit and potency. semanticscholar.org Similarly, in the development of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, docking studies showed that designed pyrazolo[3,4-d]pyrimidine compounds could interact with key residues in the EGFR-TK active site through various covalent and non-covalent interactions. wiley.com The design strategy for these inhibitors often involves using the pyrazolo[3,4-d]pyrimidine moiety to occupy the adenine binding region, a phenyl group for a hydrophobic region, and a linker to establish essential binding interactions. rsc.org

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the ATP binding pocket. The design of novel FLT3 inhibitors involved replacing the quinazoline (B50416) ring of a lead compound with 1H-pyrazolo[3,4-d]pyrimidine, which is responsible for forming a crucial hydrogen bond with the Cys 694 residue in the hinge region. rsc.org

Table 1: Examples of Structure-Based Design for this compound Derivatives

Target ProteinDesign StrategyKey Interactions/RationaleReference
CDK2Docking into active site (PDB: 2c6i) and modifying positions 1, 4, and 6.Maximize fit to the receptor; glycyl group forms essential hydrogen bonds with Leu83. semanticscholar.orgrsc.org
EGFR-TKDocking into the ATP binding site.Pyrazolo[3,4-d]pyrimidine occupies the adenine region; other moieties occupy hydrophobic regions I and II. wiley.comrsc.org
FLT3Docking into the binding domain.1H-Pyrazolo[3,4-d]pyrimidine scaffold interacts with the hinge region via a hydrogen bond to Cys 694. rsc.org
DHFR and TSDocking studies of designed analogues.N1-p-bromophenyl and C3-Methyl groups engage in significant hydrophobic interactions. nih.gov

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is another powerful strategy for developing novel pyrazolo[3,4-d]pyrimidine analogues. This approach begins by identifying small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments are then optimized and linked together or "grown" to produce a lead compound with higher affinity and specificity. nih.gov

A clear application of this paradigm involved the design and synthesis of new hybrid molecules for cancer therapy. wiley.com Guided by FBDD, the pyrazolo[3,4-d]pyrimidine scaffold was linked via hydrophilic linkers to a variety of other pharmacophoric fragments known to possess anticancer potential. wiley.com This strategy created a library of new chemical entities by combining the privileged pyrazolo[3,4-d]pyrimidine core with diverse functional groups. wiley.com

Table 2: Fragments Combined with the Pyrazolo[3,4-d]pyrimidine Scaffold in FBDD

ScaffoldLinked Pharmacophoric FragmentTherapeutic Target AreaReference
Pyrazolo[3,4-d]pyrimidineHydrazoneAnticancer wiley.com
Pyrazolo[3,4-d]pyrimidineIndoline-2-oneAnticancer wiley.com
Pyrazolo[3,4-d]pyrimidinePhthalimideAnticancer wiley.com
Pyrazolo[3,4-d]pyrimidineThiourea (B124793)Anticancer wiley.com
Pyrazolo[3,4-d]pyrimidineOxadiazoleAnticancer wiley.com
Pyrazolo[3,4-d]pyrimidinePyrazoleAnticancer wiley.com
Pyrazolo[3,4-d]pyrimidineDihydropyrazoleAnticancer wiley.com

Scaffold Hopping

Scaffold hopping is a computational or conceptual strategy used in medicinal chemistry to identify isofunctional molecular structures with significantly different core skeletons. This technique is valuable for discovering novel intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming metabolic liabilities of a known active compound. nih.govacs.org

In the context of this compound, this scaffold has been successfully used to replace other heterocyclic systems. For example, to mitigate off-target effects and enhance metabolic stability of a lead compound, a pyrimidine ring was replaced by a pyrazolo[3,4-d]pyrimidine core. nih.gov In another instance, researchers explored replacing a thienopyrimidine scaffold with various fused 6,5-ring systems to find more polar N- or O-containing heterocycles; the pyrazolopyrimidine derivative proved to be the most active among the nitrogen-containing heterocycles tested. nih.gov A ring-opening scaffold-hopping strategy was also employed to design analogues of Tropomyosin Receptor Kinase (Trk) inhibitors, where a 3-pyrrolidinol (B147423) moiety was replaced with a 3-pyrazolyl group to optimize molecular orientation and reduce steric hindrance. mdpi.com

Bioisosteric Replacement

Bioisosteric replacement is a fundamental strategy in drug design where a substituent or group in a molecule is replaced by another with similar physical and chemical properties, leading to a compound that retains the desired biological activity. The this compound nucleus is widely recognized and utilized as a bioisostere of the naturally occurring purine (B94841) ring system. rsc.orgresearchgate.nettandfonline.com

This structural similarity to adenine allows the pyrazolo[3,4-d]pyrimidine scaffold to mimic ATP and effectively interact with the hinge region of the kinase domain in many enzymes, making it a "privileged scaffold" for the development of kinase inhibitors. rsc.orgresearchgate.netnih.gov Numerous research efforts have successfully implemented this strategy. For example:

In the design of CDK2 inhibitors, the purine scaffold of the known inhibitor roscovitine was replaced with a pyrazolo[3,4-d]pyrimidine ring to occupy the ATP adenine region. rsc.org

To develop novel EGFR and ErbB2 tyrosine kinase inhibitors, the benzene (B151609) moiety of the quinazoline skeleton in drugs like erlotinib (B232) was replaced by a pyrazole ring, creating the pyrazolo[3,4-d]pyrimidine bioisostere. tandfonline.comekb.eg

In the search for antifolate anticancer agents, the pteridine (B1203161) core of classical antifolates was replaced with a pyrazolo[3,4-d]pyrimidine system, which has been reported to have multitargeting properties. nih.govtandfonline.com

This bioisosteric relationship is a primary driver for the extensive investigation into pyrazolo[3,4-d]pyrimidine derivatives as inhibitors for a wide range of kinases, including CDKs, EGFR, and Src/Abl tyrosine kinases. researchgate.netnih.gov

Molecular Mechanisms of Action of 4h Pyrazolo 3,4 D Pyrimidine Derivatives in Biological Systems

Kinase Enzyme Inhibition by Pyrazolo[3,4-d]pyrimidine Compounds

Derivatives of the pyrazolo[3,4-d]pyrimidine core have been identified as potent inhibitors of several key protein kinase families. Their mechanism of action is primarily based on their ability to occupy the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases like cancer. lincoln.ac.ukmdpi.com This has led to the development of numerous compounds targeting non-receptor tyrosine kinases like the Src and Abl families, as well as receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comunisi.it The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications that can enhance potency and selectivity for specific kinase targets. chapman.edumdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, and its overexpression or aberrant activation is linked to the progression of numerous epithelial cancers. nih.govrsc.org The pyrazolo[3,4-d]pyrimidine nucleus is a key structural motif in the design of EGFR inhibitors. tandfonline.com These compounds are designed to fit into the ATP-binding site within the kinase domain of EGFR, blocking its catalytic function and thereby inhibiting cancer cell proliferation and inducing apoptosis. rsc.orgtandfonline.comekb.eg The design of these inhibitors often incorporates a phenylamino (B1219803) moiety and other hydrophobic groups to optimize interactions within the hydrophobic regions of the ATP-binding pocket. nih.govrsc.org

Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against wild-type EGFR (EGFRWT). nih.gov For example, a series of newly synthesized derivatives were evaluated for their kinase inhibitory activities, with some compounds showing significant potency. Compound 12b from one study was identified as the most potent inhibitor against EGFRWT, with an IC₅₀ value of 0.016 µM. nih.gov Other compounds from the same series, such as 8 , 10 , and 12a , also showed strong inhibition. nih.gov Another study identified compounds 4 , 15 , and 16 as having significant inhibitory activity against EGFR tyrosine kinase, with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org The design of these compounds often leverages the pyrazolo[3,4-d]pyrimidine core as a bioisostere of the adenine (B156593) moiety of ATP. nih.gov

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Wild-Type EGFR (EGFRWT)

CompoundIC₅₀ (µM) against EGFRWTReference
12b0.016 nih.gov
160.034 rsc.org
40.054 rsc.org
12a0.098 nih.gov
150.135 rsc.org
80.147 nih.gov
100.196 nih.gov
5i0.3 mdpi.com

A significant challenge in cancer therapy is acquired resistance to first-generation EGFR inhibitors, often caused by a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. nih.gov Third-generation EGFR inhibitors have been developed to overcome this resistance by showing enhanced activity against mutant forms of the enzyme. nih.gov Researchers have successfully designed pyrazolo[3,4-d]pyrimidine derivatives that exhibit potent inhibition of EGFRT790M. For instance, compound 12b , which was highly active against EGFRWT, also demonstrated notable activity against the EGFRT790M mutant, with an IC₅₀ value of 0.236 µM. nih.govresearchgate.net Another compound, 5i , showed potent inhibition of both EGFRWT and EGFRT790M. mdpi.com The development of dual inhibitors targeting both wild-type and mutant forms is a key strategy in combating drug resistance. mdpi.comresearchgate.net

Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Mutant EGFR (EGFRT790M)

CompoundIC₅₀ (µM) against EGFRT790MReference
12b0.236 nih.govresearchgate.net
5i7.60 mdpi.com

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit EGFR and other kinases is through competitive binding at the ATP-binding site of the enzyme's catalytic domain. mdpi.comrsc.org Due to the structural similarity between the pyrazolo[3,4-d]pyrimidine core and the adenine base of ATP, these compounds can occupy the adenine-binding region of the kinase. researchgate.netnih.gov This competitive inhibition prevents the natural substrate, ATP, from binding, thereby blocking the transfer of its phosphate (B84403) group and inhibiting the kinase's enzymatic function. rsc.org Molecular docking studies have confirmed that these derivatives fit within the ATP binding pocket, with the pyrazolo[3,4-d]pyrimidine moiety occupying the hinge region and other substituents forming key interactions with hydrophobic regions of the active site. nih.govrsc.org This mode of action is a foundational strategy for designing a wide range of kinase inhibitors. ekb.eg

The Src family of non-receptor tyrosine kinases (SFKs), particularly c-Src, are frequently overexpressed and hyperactivated in a variety of human cancers, playing roles in cell proliferation, survival, migration, and invasion. chapman.eduacs.org The pyrazolo[3,4-d]pyrimidine scaffold has been a fruitful starting point for developing c-Src inhibitors. mdpi.com The first identified pyrazolo[3,4-d]pyrimidine kinase inhibitors were PP1 and PP2 , discovered to be inhibitors of the Src family. mdpi.com More recent research has focused on optimizing this scaffold to create more potent and selective inhibitors. For example, a series of derivatives was synthesized and evaluated for c-Src inhibitory activity, where compounds 6e and 10c exhibited IC₅₀ values of 5.6 µM and 5.1 µM, respectively. chapman.edu In another study, compound 2a (SI388) was identified as a potent Src inhibitor with a Kᵢ value of 0.423 µM. mdpi.com Optimization based on X-ray crystallography and molecular modeling has led to compounds with improved potency against c-Src. acs.org

Table 3: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against c-Src Kinase

CompoundInhibitory Value (µM)MetricReference
2a (SI388)0.423Kᵢ mdpi.com
10c5.1IC₅₀ chapman.edu
6e5.6IC₅₀ chapman.edu

Abl kinase, another non-receptor tyrosine kinase, is a critical target in cancer therapy, most notably in the context of Chronic Myeloid Leukemia (CML), which is characterized by the Bcr-Abl fusion oncoprotein. unisi.itmdpi.com The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop dual inhibitors that target both Src and Abl kinases. unisi.it This dual-targeting approach can be beneficial in cancers where both signaling pathways are dysregulated. Research has led to the discovery of compounds with potent activity against both c-Src and Abl. unisi.it For instance, compound 2a , in addition to its Src inhibition, also potently inhibited Abl kinase with a Kᵢ of 0.419 µM, making it a valuable dual Src/Bcr-Abl inhibitor. mdpi.com Our research group has developed a wide library of pyrazolo[3,4-d]pyrimidines active as Src, Fyn, and/or Bcr-Abl inhibitors. nih.gov

Table 4: Inhibitory Activity of a Selected Pyrazolo[3,4-d]pyrimidine Derivative against Abl Kinase

CompoundInhibitory Value (µM)MetricReference
2a0.419Kᵢ mdpi.com
Modulatory Effects on Mutant EGFR (e.g., EGFRT790M)

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. rsc.orgnih.gov Mutations in the FLT3 gene are prevalent in certain types of leukemia, making it a key therapeutic target. nih.govnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of FLT3, functioning as ATP-competitive inhibitors that block the kinase's signaling pathways. rsc.orgrsc.org

The structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of more potent derivatives. nih.gov A series of these compounds demonstrated significant inhibitory effects on FLT3-driven human acute myeloid leukemia (AML) cells. nih.gov Notably, compound 33 , or 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, emerged as a powerful multikinase inhibitor that potently targets both FLT3 and VEGFR2. nih.gov

Further research efforts have focused on designing novel series of pyrazolo[3,4-d]pyrimidine-based compounds as specific FLT3 inhibitors. nih.govrsc.org For instance, derivatives linking the pyrazolo[3,4-d]pyrimidine core to a piperazine (B1678402) ring have been synthesized and evaluated. nih.govrsc.org Among these, compounds with a piperazine acetamide (B32628) linkage, such as compound XVI (NSC no – 833644) , showed remarkable cytotoxic activity against various cancer cell lines, including leukemia. nih.govrsc.org Molecular docking studies confirmed that these compounds fit into the FLT3 binding domain. rsc.org The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an isomer of pyrazolo[3,4-d]pyrimidine, has also been explored for FLT3 inhibition, with some derivatives showing submicromolar activities against FLT3-ITD. nih.govsemanticscholar.orgacs.org

Compound Name/IdentifierTarget Kinase(s)Research Finding
Compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea)FLT3, VEGFR2A potent multikinase inhibitor identified through structural optimization. nih.gov
Compound XVI (NSC no – 833644)FLT3A pyrazolo[3,4-d]pyrimidine derivative with a piperazine acetamide linkage exhibiting significant activity against leukemia models. nih.govrsc.org
Pyrazolo[1,5-a]pyrimidine derivative 11 FLT3-ITD, CDK2A trisubstituted derivative with submicromolar activity against FLT3-ITD. nih.govsemanticscholar.org
Pyrazolo[1,5-a]pyrimidine derivative 14 FLT3-ITD, CDK2A disubstituted derivative with submicromolar activity against FLT3-ITD. nih.govsemanticscholar.org

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2/cyclin A)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental for regulating the cell cycle, and their inhibition is a promising strategy for cancer therapy. semanticscholar.orgnih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in drug discovery for its ability to inhibit CDKs, acting as a bioisostere of the purine (B94841) ring of ATP and mimicking its binding at the kinase domain. nih.govrsc.orgnih.gov

A number of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and shown to selectively inhibit CDK2 activity. rjptonline.org Structure-based design approaches have successfully guided the development of new classes of these derivatives as highly selective CDK inhibitors. semanticscholar.org For example, a series of novel pyrazolopyrimidines were designed and evaluated for their antiproliferative effects, with some compounds showing potent inhibitory activity against CDK2/cyclin A. ekb.eg Compound 6 from this series demonstrated an IC50 value of 0.76 μM against CDK2/cyclinA. ekb.eg

In another study, a new set of molecules with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine scaffolds were designed as novel CDK2 targeting agents. rsc.orgnih.gov The most potent compounds underwent enzymatic inhibitory activity testing against CDK2/cyclin A2. rsc.orgnih.gov Compounds 13 , 14 , and 15 from this series were the most significant inhibitors, with IC50 values of 0.081 ± 0.004, 0.057 ± 0.003, and 0.119 ± 0.007 μM, respectively. rsc.orgnih.gov Molecular docking simulations confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key residues like Leu83. rsc.orgnih.gov

Compound Name/IdentifierTarget Kinase(s)IC50 Value
Compound 6 (a pyrazolopyrimidine derivative)CDK2/cyclin A0.76 μM ekb.eg
Compound 13 (a pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidine)CDK2/cyclin A20.081 ± 0.004 μM rsc.orgnih.gov
Compound 14 (a thioglycoside derivative)CDK2/cyclin A20.057 ± 0.003 μM rsc.orgnih.gov
Compound 15 (a thioglycoside derivative)CDK2/cyclin A20.119 ± 0.007 μM rsc.orgnih.gov
Si113 (a pyrazolo[3,4-d]pyrimidine derivative)CDK1, CDK2Activity confirmed by molecular dynamics simulations. nih.gov
Si306 (a pyrazolo[3,4-d]pyrimidine derivative)CDK1, CDK2Activity confirmed by molecular dynamics simulations. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition (e.g., VEGFR2)

Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. frontiersin.orgnih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer treatment. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors. nih.govnih.gov

Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as multi-kinase inhibitors, targeting both VEGFR-2 and other kinases like FLT3. nih.gov For example, compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) was shown to potently inhibit both FLT3 and VEGFR2. nih.gov

Researchers have designed novel pyrazolo[3,4-d]pyrimidine derivatives with the specific aim of inhibiting VEGFR-2, using the pharmacophoric features of established inhibitors like sunitinib (B231) as a template. nih.gov A study focused on synthesizing a new series of these derivatives led to the identification of compounds 12a–d which showed significant antitumor activity. nih.gov The most potent of these, compound 12b , was found to have strong VEGFR-2 inhibitory activity with an IC50 of 0.11 ± 0.01 µM. nih.gov Other research has also identified pyrazolo[3,4-d]pyrimidine derivatives like compound 12 as potent dual inhibitors of both EGFR and VEGFR-2. frontiersin.orgfrontiersin.org

Compound Name/IdentifierTarget Kinase(s)IC50 Value
Compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea)VEGFR2, FLT3Potent dual inhibitor. nih.gov
Compound 12b (a pyrazolo[3,4-d]pyrimidine derivative)VEGFR-20.11 ± 0.01 µM nih.gov
Compound 9 (a dihydropyrano[2,3-c]pyrazole)VEGFR-2, EGFR0.22 μM (VEGFR-2) frontiersin.org
Compound 12 (a pyrazolo[3,4-d]pyrimidine)VEGFR-2, EGFRPotent dual inhibitor. frontiersin.orgfrontiersin.org
Compound 12b (a phenylfuroxan-based pyrazolo[3,4-d]pyrimidine)VEGFR-20.092 µM nih.gov

Inhibition of Other Kinase Targets (e.g., Myt1 Kinase, TRAP1 Kinase)

Beyond the more commonly studied kinases, derivatives of 4H-pyrazolo[3,4-d]pyrimidine have demonstrated inhibitory activity against other important kinase targets, including Myt1 kinase and TNF Receptor Associated Protein 1 (TRAP1). researchgate.netmdpi.com

Myt1 Kinase: Myt1 is a protein kinase that plays a role in cell cycle regulation by phosphorylating and inactivating the CDK1-cyclin B complex, thus preventing premature entry into mitosis. PD-173952 is a known pyrazolo[3,4-d]pyrimidine derivative that acts as a potent Myt1 kinase inhibitor. drugbank.com The pyrazolo[3,4-d]pyrimidine nucleus is recognized for its ability to inhibit a variety of enzymes, including Myt1 kinase. researchgate.netmdpi.com

TRAP1 Kinase: TRAP1 is a mitochondrial chaperone protein that is a member of the Hsp90 family. nih.gov It is implicated in promoting tumorigenesis by maintaining mitochondrial integrity and reprogramming cellular metabolism. nih.gov Consequently, TRAP1 has become a target for developing cancer therapeutics. nih.govmdpi.com A series of pyrazolo[3,4-d]pyrimidine derivatives have been reported as mitochondria-permeable TRAP1 inhibitors. nih.gov Structure-based drug design led to the identification of compounds 47 and 48 as potent inhibitors of both TRAP1 and Hsp90. nih.gov X-ray co-crystallization studies confirmed that these compounds interact with the ATP binding pocket of the TRAP1 protein. nih.gov

Compound Name/IdentifierTarget Kinase(s)Research Finding
PD-173952 Myt1 KinaseA potent inhibitor of Myt1 kinase. drugbank.com
Compound 47 TRAP1, Hsp90A potent, mitochondria-permeable TRAP1 inhibitor that interacts with the ATP binding pocket. nih.gov
Compound 48 TRAP1, Hsp90A potent, mitochondria-permeable TRAP1 inhibitor that interacts with the ATP binding pocket. nih.gov

Non-Kinase Enzyme Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

The therapeutic action of pyrazolo[3,4-d]pyrimidine derivatives is not limited to kinase inhibition. These compounds have also been engineered to target critical non-kinase enzymes involved in nucleotide synthesis, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthetase (TS).

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govnih.gov Tetrahydrofolate is essential for the synthesis of nucleic acids and amino acids, making DHFR a key target for anticancer drugs like methotrexate (B535133) (MTX). nih.gov

Inspired by the structural similarity to MTX, novel pyrazolo[3,4-d]pyrimidines have been designed as DHFR inhibitors. nih.gov These designs often involve an isosteric replacement of the pteridine (B1203161) nucleus of MTX with the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov A study described the synthesis of pyrazolo[3,4-d]pyrimidines bearing different amino acid conjugates. nih.gov Compound 7e , a direct isostere of MTX, exhibited superior DHFR inhibition (IC50 = 1.83 µM) compared to MTX itself (IC50 = 5.57 µM). nih.gov Another derivative, compound 7f , also showed marked DHFR inhibition and induced apoptosis in breast cancer cells. nih.gov Further studies on multifunctional pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs identified compound 6i as a potent dual inhibitor of both DHFR and TS. nih.govtandfonline.com

Compound Name/IdentifierTarget Enzyme(s)IC50 Value
Compound 7e DHFR1.83 µM nih.gov
Compound 7f DHFRExhibited marked DHFR inhibition. nih.gov
Compound 6i DHFR, TS2.41 µM (DHFR) nih.govtandfonline.com

Thymidylate Synthetase (TS) Inhibition

Thymidylate synthetase (TS) is another vital enzyme in the de novo synthesis of DNA. nih.govtandfonline.com It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govtandfonline.com The development of dual inhibitors that can simultaneously target both DHFR and TS is an attractive strategy in cancer chemotherapy.

A series of multifunctional pyrazolo[3,4-d]pyrimidine-based glutamate analogs were designed and synthesized as antifolate agents with the potential to inhibit both enzymes. nih.govtandfonline.com Within this series, compound 6i was identified as a potent dual inhibitor, demonstrating significant inhibition of both DHFR and TS with IC50 values of 2.41 µM and 8.88 µM, respectively. nih.govtandfonline.com The design of these compounds involved selecting the pyrazolo[3,4-d]pyrimidine system as a bioisostere of the pteridine core found in traditional antifolates. nih.govtandfonline.com Molecular docking studies suggested that the N1-p-bromophenyl and C3-Methyl groups of compound 6i are important for hydrophobic interactions within the enzyme active sites. nih.govtandfonline.com

Compound Name/IdentifierTarget Enzyme(s)IC50 Value
Compound 6i TS, DHFR8.88 µM (TS) nih.govtandfonline.com

Adenosine (B11128) Deaminase Inhibition

The this compound scaffold is a recognized pharmacophore that has been effectively utilized in the development of inhibitors for various enzymes, including adenosine deaminase (ADA). rsc.orgnih.govresearchgate.net The structural similarity of this heterocyclic system to the natural purine bases allows it to act as a bioisostere, competitively binding to the active sites of enzymes that process purines. researchgate.net

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as highly potent inhibitors of adenosine deaminase. acs.org The inhibitory activity of these compounds is influenced by the nature and position of substituents on the pyrazolopyrimidine core. For instance, the introduction of different groups can modulate the binding affinity and selectivity of the derivatives for the ADA enzyme. rsc.orgnih.govresearchgate.net This targeted inhibition of ADA by pyrazolo[3,4-d]pyrimidine derivatives underscores their potential in therapeutic applications where modulation of adenosine levels is beneficial. nih.govresearchgate.net

DNA Topoisomerase Inhibition

Certain derivatives of this compound have been identified as inhibitors of DNA topoisomerase II, a critical enzyme in DNA replication and transcription. researchgate.netcolab.ws These compounds are thought to function as DNA intercalators and topoisomerase II suppressors. researchgate.net The planar structure of the pyrazolo[3,4-d]pyrimidine ring system facilitates its insertion between DNA base pairs, while specific substitutions on the core structure contribute to the inhibition of the enzyme's catalytic activity. researchgate.netnih.gov

A series of novel pyrazolo[3,4-d]pyrimidine derivatives featuring a 4-(1H-benzimidazol-2-yl)-phenylamine moiety at the C4 position and various amines at the C6 position have demonstrated significant anticancer activity. researchgate.net Further investigation revealed that these compounds induce apoptosis and inhibit human topoisomerase IIα. researchgate.net Molecular docking studies have suggested that the inhibitory activity is due to the formation of intermolecular hydrogen bonds between the pyrazolo[3,4-d]pyrimidine derivatives and residues within the active site of DNA topoisomerase. nih.gov For example, one potent compound from this series, with a mean GI50 value of 1.30 μM against multiple cancer cell lines, was found to be an effective inhibitor of topoisomerase II. ekb.eg Another derivative, compound 12 , displayed good inhibitory activity against topoisomerase II with an IC50 value of 0.055 μM. ekb.eg

Modulation of Cellular Pathways and Processes by Pyrazolo[3,4-d]pyrimidine Analogues

Cell Cycle Progression Perturbation and Arrest Mechanisms

Pyrazolo[3,4-d]pyrimidine derivatives have been shown to perturb cell cycle progression, often leading to cell cycle arrest at specific phases. This is a key mechanism contributing to their anticancer effects.

For instance, new pyrazolo[3,4-d]pyrimidine-derivative SRC kinase inhibitors have been observed to induce a G2/M arrest in Burkitt lymphoma cells. tandfonline.com This arrest is thought to occur through a novel mechanism where SRC inhibition disrupts an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, ultimately inhibiting CDK1, a primary trigger for mitotic entry. tandfonline.com

In a different study, a pyrazolo[3,4-d]pyrimidine compound, 16 , was found to induce cell cycle arrest in MDA-MB-468 breast cancer cells. rsc.org The results indicated an accumulation of cells in the G1 and S phases of the cell cycle. rsc.org Specifically, the percentage of cells in the G1 phase increased to 57.41% compared to 52.76% in the control group, and the S phase population grew to 28.16% from 22.98%. rsc.org

Another pyrazolo[3,4-d]pyrimidine derivative, 4c , induced cell cycle arrest in the G0/G1 phase in various hematological malignancy cell lines, including Jurkat, Derl-2, Derl-7, and Jurl-MK1 cells. frontiersin.org In Jurkat cells, this arrest was particularly evident at 24 hours of treatment. frontiersin.org

Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, PPD-1 , was found to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov Similarly, compound 10k caused G2/M phase arrest in HT-29 and HCT-116 colon cancer cells. researchgate.net In HCT-116 cells, another derivative, compound 14 , led to cell growth arrest at the G0-G1 stage, with the percentage of cells in this phase increasing from 49.51% to 57.04%. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, BAX/Bcl-2 Regulation)

A significant mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key proteins involved in the apoptotic cascade.

Several studies have highlighted the ability of these compounds to induce apoptosis by disrupting the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , was shown to disrupt the Bcl-2/BAX balance in lung cancer cell lines. nih.gov This compound significantly upregulated the expression of the pro-apoptotic protein BAX (7.28-fold) while inhibiting the expression of the anti-apoptotic protein Bcl-2 (to 0.22-fold). nih.gov This shift in the BAX/Bcl-2 ratio is a critical event that can trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov Similarly, other pyrazole (B372694) derivatives have been shown to increase the levels of Bax and decrease the levels of Bcl-2 in colon cancer cells. jpp.krakow.plresearchgate.net

The activation of caspases, a family of proteases that execute the apoptotic process, is another hallmark of apoptosis induction by pyrazolo[3,4-d]pyrimidine derivatives. The aforementioned PPD-1 was also found to cause a significant overexpression of the effector caspase-3 (7.19-fold). nih.gov In Burkitt lymphoma cell lines, new pyrazolo[3,4-d]pyrimidine SRC inhibitors were observed to significantly increase caspase 3 activity. tandfonline.com The pyrazolo[4,3-c]pyridine-4-one (PP-4-one ) also elevated the levels of caspase-3 and caspase-9 in glioma cells. nih.gov

Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS). researchgate.net The lead compound PP-31d was found to induce apoptosis in various cancer cell lines, evidenced by an increase in the subG1 population, early apoptotic cells, and caspase-3/7 activity. researchgate.net The compound 4c has also been demonstrated to induce apoptosis in various hematological malignancy cell lines. frontiersin.org

Antiangiogenic Effects and Vascular Modulation

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potential as antiangiogenic agents, interfering with the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov

One approach has been the development of pyrazolo[3,4-d]pyrimidine derivatives that inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key tyrosine kinase involved in angiogenesis. nih.gov For example, structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-phenyl)-3-(3-methoxyphenyl)urea, led to the development of more potent VEGFR2 inhibitors. nih.gov

Another strategy involves targeting other kinases that play a role in tumor angiogenesis. A library of c-Src inhibitors, which included pyrazolopyrimidine compounds, was screened for antiangiogenic activity. nih.gov A promising candidate, compound 1 , was identified that could interfere with the vascular growth in a zebrafish model at low micromolar concentrations. nih.gov

Furthermore, trisubstituted pyrazolo[4,3-d]pyrimidines have been developed as novel anti-angiogenic compounds. nih.gov Several of these compounds inhibited endothelial cell proliferation, migration, chemotaxis, and tube formation in vitro. nih.gov The in vivo antiangiogenic potency of these compounds was also confirmed using the chorioallantoic membrane (CAM) assay. nih.gov

The pyrazolo[3,4-d]pyrimidine derivative NVP-BHG712 has been studied for its effects on tumor perfusion and hypoxia. nih.gov Additionally, the derivative CLM3 has been shown to have antiangiogenic activity. scispace.com

Mechanisms of Antimicrobial Action of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a class of compounds with promising antimicrobial properties, in addition to their well-known anticancer activities. nih.govbohrium.com While the exact mechanisms of their antibacterial action are not yet fully understood, several studies have begun to shed light on their potential modes of action. nih.govbohrium.com

One of the proposed mechanisms involves the inhibition of key bacterial enzymes. For instance, some pyrazolo[3,4-d]pyrimidin-4-one molecules have been reported to inhibit S. aureus DNA polymerase III, an essential enzyme for bacterial DNA replication. nih.gov This inhibition would directly impede bacterial growth and proliferation. nih.gov

Another area of investigation is the interaction of these compounds with bacterial protein kinases. nih.govbohrium.com While the primary targets of many pyrazolo[3,4-d]pyrimidines are human protein kinases, there is growing interest in their effects on prokaryotic kinases. nih.govbohrium.com For example, PASTA kinases are known to be involved in bacterial resistance to β-lactam antibiotics. bohrium.com The potential for pyrazolo[3,4-d]pyrimidine derivatives to inhibit such kinases could explain their observed synergistic effects with antibiotics like ampicillin (B1664943). nih.govbohrium.com

Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit bacteriostatic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govbohrium.com Furthermore, a favorable interaction with ampicillin has been observed, suggesting that these compounds may enhance the efficacy of existing antibiotics. nih.govbohrium.com This dual activity, combining anticancer and antibacterial properties, could be particularly beneficial for cancer patients who are more susceptible to bacterial infections. nih.gov

It is important to note that the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives is a relatively recent area of research, and more in-depth investigations are needed to fully elucidate their mechanisms of action on prokaryotic cells. nih.govbohrium.com

Antifungal Mechanisms (e.g., Mycelial Morphology Alteration, Cell Membrane Permeability)

Derivatives of the this compound scaffold have demonstrated significant antifungal properties, which are attributed to specific molecular mechanisms that disrupt the normal growth and cellular integrity of pathogenic fungi. Research into these mechanisms has highlighted the alteration of mycelial morphology and the disruption of cell membrane permeability as primary modes of action.

Mycelial Morphology Alteration:

The mycelium, the vegetative part of a fungus consisting of a network of fine white filaments (hyphae), is crucial for nutrient absorption and growth. Several studies have shown that certain this compound derivatives can severely impact the normal development of fungal mycelia. For instance, compound g22, a pyrazolo[3,4-d]pyrimidin-4-one derivative, was found to impede the growth and reproduction of Sclerotinia sclerotiorum by affecting the morphology of its mycelium. nih.gov Similarly, physiological and biochemical studies on compound 8Vc, another derivative, revealed that its primary action mechanism against Valsa mali involves changing the mycelial morphology. nih.govresearchgate.net

Detailed microscopic observations have revealed specific degenerative changes in the hyphae of fungi treated with these compounds. For example, treatment can lead to abnormal branching, swelling, and collapse of the hyphal structure. This disruption of the mycelial network inhibits the fungus's ability to spread and absorb nutrients, ultimately leading to growth inhibition.

Cell Membrane Permeability:

The fungal cell membrane is a critical barrier that regulates the passage of substances into and out of the cell, maintaining cellular homeostasis. A key antifungal mechanism of this compound derivatives is the disruption of this membrane's integrity, leading to increased permeability.

Studies have demonstrated that compounds like g22 and 8Vc cause destruction of the cell membrane integrity and increase cell membrane permeability in Sclerotinia sclerotiorum and Valsa mali, respectively. nih.govnih.govresearchgate.net This increased permeability allows for the uncontrolled leakage of essential intracellular components, such as ions and small molecules, and the influx of external substances, which can be toxic to the cell. The loss of selective permeability ultimately leads to cell death.

The antifungal efficacy of these compounds is often quantified by their half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of the fungal growth. The potent effects of these derivatives on mycelial morphology and cell membrane permeability are reflected in their low EC50 values against various plant pathogenic fungi.

CompoundFungal SpeciesAntifungal MechanismEC50 ValueReference
g22 Sclerotinia sclerotiorumAffects mycelium morphology, destroys cell membrane integrity, increases cell membrane permeability.1.25 mg/L nih.gov
8Vc Valsa maliChanges mycelial morphology, increases cell membrane permeability.0.22 mg/L nih.govresearchgate.net
8Vc Physalospora piricolaNot specified0.55 mg/L nih.govresearchgate.net
8IIId Valsa maliNot specified1.93 mg/L nih.gov

These findings underscore the potential of this compound derivatives as effective antifungal agents, with their mode of action targeting fundamental aspects of fungal cell structure and function.

Computational Chemistry and in Silico Modeling in 4h Pyrazolo 3,4 D Pyrimidine Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4H-pyrazolo[3,4-d]pyrimidine research, it is crucial for understanding how these compounds interact with biological targets, such as enzymes and receptors.

Molecular docking simulations have been instrumental in predicting the binding modes of various this compound derivatives within the active sites of their biological targets. For instance, docking studies have been performed on newly synthesized pyrazolo[3,4-d]pyrimidine compounds to elucidate their binding patterns with enzymes like EGFR tyrosine kinase. wiley.comrsc.org These studies reveal how the pyrazolo[3,4-d]pyrimidine scaffold and its substituents orient themselves to achieve optimal interactions within the binding pocket. wiley.comrsc.org

In one study, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were docked into the active site of cyclin-dependent kinase 2 (CDK2). The simulations predicted that these compounds could adopt binding modes similar to known inhibitors like roscovitine (B1683857), with the pyrazolo[3,4-d]pyrimidine core fitting into the adenine (B156593) region of the ATP binding site. rsc.org Similarly, docking analyses of other derivatives against various cancer-related proteins, such as Ki67, Caspase-3, Bax, and Bcl-2, have successfully predicted their binding orientations and provided a rationale for their observed cytotoxic activities. mdpi.com The binding scores obtained from these simulations often correlate with the experimental biological activities, guiding the selection of the most promising candidates for further development. mdpi.com For example, in a study of repurposed pyrazolo[3,4-d]pyrimidine derivatives, the compound with the superior binding score in the docking simulation also exhibited significant biological activity. mdpi.com

The following table summarizes the results of molecular docking studies for selected this compound derivatives against various protein targets.

Compound/DerivativeProtein TargetPredicted Binding Score (kcal/mol)Key Interacting ResiduesReference
Compound 24 EGFR-TK-6.60MET793, GLY719 wiley.com
Compound 25 EGFR-TK-6.82CYS797, LYS745, MET793 wiley.com
Compound 5 Ki67-4.5039Arg245 mdpi.com
Compound 7 Bcl-2-6.5306Asp113, Ile23 mdpi.com
Compound 15 EGFR-7.410Met793, Gly796, Lys728, Lys745 rsc.org
Compound 16 EGFR-7.521Gly796, Leu718, Phe723, Lys745 rsc.org
Compound 12b EGFRWTNot specifiedMet793, Leu718, Val726, Ala743, Lys745 semanticscholar.org

A critical aspect of molecular docking is the detailed analysis of the intermolecular forces that stabilize the ligand-target complex. For this compound derivatives, these interactions typically include hydrogen bonds, hydrophobic contacts, and arene-arene or arene-cation interactions. mdpi.comnih.govplos.org

Hydrogen bonds are often pivotal for the high-affinity binding of these compounds. For instance, docking studies have shown that the pyrazolo[3,4-d]pyrimidine nucleus can form crucial hydrogen bonds with key amino acid residues in the hinge region of kinases, such as MET793 in EGFR. wiley.comrsc.org The nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings frequently act as hydrogen bond acceptors, while substituted amino or hydroxyl groups can serve as donors. mdpi.comnih.gov In a study on pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors, the N-arylglycyl moiety was identified as being responsible for two essential hydrogen bonds with Leu83, mimicking the interaction of the natural ligand. rsc.org

Given that a large number of this compound derivatives are designed as kinase inhibitors, a primary focus of molecular docking studies is to simulate their occupancy within the ATP binding site. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core of ATP, which allows it to fit snugly into the adenine-binding region of the kinase active site. rsc.orgsemanticscholar.org

Docking simulations consistently show the pyrazolo[3,4-d]pyrimidine moiety occupying the adenine pocket, where it forms key interactions with the hinge region of the kinase. wiley.comrsc.orgrsc.org The substituents on the pyrazolo[3,4-d]pyrimidine core are then positioned to interact with the surrounding hydrophobic regions and the solvent-exposed areas, which can be tailored to enhance potency and selectivity. semanticscholar.org For example, in the design of novel pan-RAF inhibitors, the 1H-pyrazolo[3,4-d]pyrimidine scaffold was used to target the DFG-out inactive conformation of the kinase, with docking studies guiding the structural modifications to optimize interactions. In a study targeting EGFR, the 1H-pyrazolo[3,4-d]pyrimidine moiety was specifically used to occupy the adenine binding region, while other parts of the molecule were designed to interact with the hydrophobic regions I and II of the ATP-binding site. semanticscholar.org

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound derivatives and their complexes with biological macromolecules over time. These simulations offer insights into the conformational flexibility of the ligands and the stability of the ligand-target interactions predicted by molecular docking.

In a study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents, MD simulations were performed for 50 nanoseconds to monitor the structural and conformational changes of the protein-ligand complexes. rsc.org The root mean square deviation (RMSD) of the ligand and the protein backbone were analyzed to assess the stability of the complex over the simulation period. rsc.org Similarly, MD simulations have been used to investigate the stability of pyrazolo[3,4-d]pyrimidine derivatives in complex with mycobacterial β-oxidation trifunctional enzyme, where the average RMSD variation indicated that the complexes remained stable throughout the simulation. researchgate.net These studies help to validate the binding modes obtained from docking and provide a more realistic picture of the interactions in a dynamic environment.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound derivatives, DFT calculations have been employed to accurately model their geometrical parameters, such as bond lengths and angles, and to understand their electronic properties. mdpi.comresearchgate.netjchemrev.com

In several studies, the geometrical parameters of newly synthesized pyrazolo[3,4-d]pyrimidine compounds were calculated using the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p). mdpi.comresearchgate.net The calculated geometries were often in good agreement with experimental data obtained from X-ray crystallography. mdpi.com DFT calculations have also been used to study the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the charge transfer within the molecule and its reactivity. jchemrev.com The HOMO-LUMO energy gap can provide information about the kinetic stability of the molecule. jchemrev.com Furthermore, DFT has been used to investigate the aromatic character and thermal stability of the pyrazolo[3,4-d]pyrimidine ring system.

Advanced Computational Analyses (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Advanced computational techniques like Hirshfeld surface analysis and 2D fingerprint plots are used to visualize and quantify intermolecular interactions in the crystalline state of this compound derivatives. mdpi.comresearchgate.netnih.gov

For example, in a study of four new pyrazolo[3,4-d]pyrimidines, Hirshfeld surface analysis and 2D fingerprint plots revealed that H···H and C···H/H···C interactions were the major intermolecular contacts. mdpi.com In another study of a 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the analysis showed that H···H, C···H/H···C, and N···H/H···N contacts were the most significant contributors to the crystal packing. nih.gov These analyses provide valuable insights into the supramolecular architecture of these compounds, which can be important for understanding their solid-state properties and for crystal engineering.

The following table presents a summary of the contributions of different intermolecular contacts to the Hirshfeld surface for selected this compound derivatives.

Compound/DerivativeH···H Contact (%)C···H/H···C Contact (%)N···H/H···N Contact (%)Other Contacts (%)Reference
P1-P4 (average)MajorMajor-- mdpi.com
3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine48.223.917.4O···H/H···O (5.3), C···N/N···C (2.6), C···C (2.2), C···O/O···C (0.5) nih.gov

In Silico ADMET Predictions for Lead Optimization

In the lead optimization phase of drug discovery involving the this compound scaffold, computational, or in silico, prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. nih.govfrontiersin.org This approach allows researchers to rapidly evaluate the potential of a molecule to become a viable drug candidate by identifying potential liabilities early in the development process, thereby reducing the reliance on extensive animal and clinical trials. nih.govfrontiersin.org By utilizing various mathematical models and databases, scientists can forecast key pharmacokinetic and toxicity parameters, guiding the strategic modification of lead compounds to enhance their drug-like characteristics. nih.govfrontiersin.orgwiley.com

The in silico design of novel pyrazolo[3,4-d]pyrimidine derivatives often involves a suite of ADMET evaluations using online computational tools. sums.ac.ir These tools can predict a wide range of properties. For instance, absorption is frequently assessed by predicting human intestinal absorption (HIA) and cell permeability, such as through Caco-2 cells. mdpi.com Distribution characteristics, including blood-brain barrier (BBB) penetration and plasma protein binding (PPB), are also key parameters evaluated computationally. mdpi.comsemanticscholar.org Metabolism is another critical aspect, with predictions focusing on interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. mdpi.com Toxicity is a major hurdle in drug development, and in silico models, such as the AMES test for mutagenicity, are employed to filter out potentially harmful compounds early on. nih.govfrontiersin.org

Several research efforts have successfully applied these predictive models to pyrazolo[3,4-d]pyrimidine derivatives. In one study targeting Janus kinase 3 (JAK3), 41 designed derivatives were screened, with 27 passing the initial AMES toxicity test. nih.govfrontiersin.org Further analysis of these non-toxic derivatives for binding affinity and other ADMET properties identified lead candidates with favorable profiles. nih.govfrontiersin.org Similarly, investigations into pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors utilized in silico ADMET and drug-likeness studies, which confirmed that promising compounds possessed suitable pharmacokinetic properties for further development. rsc.orgrsc.org Software such as QikProp, SwissADME, and pkCSM are commonly used to generate these predictions, assessing parameters like hydrophobicity, solubility, and bioavailability scores. mdpi.comajol.infomdpi.com For example, a study on derivatives active against glioblastoma multiforme used QikProp to confirm the hydrophobicity of the compounds, an important factor influencing their ADMET profile. mdpi.com

The data generated from these in silico tools are instrumental in guiding the synthesis and biological testing of new analogues. sums.ac.irnih.gov For instance, pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs were analyzed for their drug-likeness features, with one promising compound (6i) meeting Pfizer's acceptance criteria, marking it as a strong candidate for further optimization. nih.gov These computational predictions, when integrated with experimental data, provide a comprehensive understanding of a compound's potential and direct the lead optimization process toward candidates with a higher probability of success in subsequent preclinical and clinical stages. mdpi.comresearchgate.net

Table 1: In Silico ADMET Predictions for Selected this compound Derivatives

Compound Class/Derivative Predicted Property Tool/Method Finding Reference
Pyrazolo[3,4-d]pyrimidine Hybrids Drug-likeness, ADMET OSIRIS Property Explorer Analogs 5b and 5i showed favorable drug-relevant properties including cLogP, solubility, and drug-likeness score. mdpi.com
JAK3-Targeting Pyrazolopyrimidines AMES Toxicity pkCSM, ADMELab 2.0 27 out of 41 designed compounds were non-toxic in the AMES test. nih.govfrontiersin.org
CDK2-Targeting Pyrazolopyrimidines Pharmacokinetics In silico ADMET studies Potent compounds showed suitable pharmacokinetic properties. rsc.orgrsc.org
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives ADME SwissADME Evaluated for BBB permeation, HIA, P-gp substrate potential, and CYP interactions. mdpi.com
Glioblastoma-Active Pyrazolo[3,4-d]pyrimidines Hydrophobicity, ADME QikProp Confirmed the hydrophobic nature of the derivatives; compound 5 showed high metabolic stability and excellent passive permeability. mdpi.com
Pyrazolo[3,4-d]pyrimidine-based Glutamate Analogs Drug-likeness In silico analysis Compound 6i met Pfizer's acceptance criteria for drug-likeness. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2)
4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1)
Afatinib
Avitinib
Canertinib
Dacomitinib
Doxorubicin
Erlotinib (B232)
Gefitinib
Lapatinib
Malononitrile
Phenylhydrazine
Rociletinib
Roscovitine
Sapitinib
Sorafenib
Staurosporine
Sunitinib (B231)
Toceranib
Tofacitinib

Emerging Research Directions and Future Perspectives in 4h Pyrazolo 3,4 D Pyrimidine Chemistry

Development of Multi-Targeting Pyrazolo[3,4-d]pyrimidine Inhibitors

The complexity of diseases like cancer, which often involve multiple signaling pathways, has spurred the development of multi-targeting inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this approach, as its structural similarity to the adenine (B156593) ring of ATP allows it to interact with the ATP-binding sites of various kinases. rsc.org

Researchers have successfully designed and synthesized pyrazolo[3,4-d]pyrimidine derivatives that can simultaneously inhibit multiple oncogenic targets. nih.govmdpi.comnih.gov This strategy aims to enhance therapeutic efficacy and potentially overcome drug resistance. mdpi.com

Key Research Findings:

Dual EGFR/ErbB2 Inhibition: A series of novel pyrazolo[3,4-d]pyrimidines were designed to target both the Epidermal Growth Factor Receptor (EGFR) and the ErbB2 receptor tyrosine kinases. nih.gov One particular compound, 7d , demonstrated potent anticancer activity, being 1.6-fold more effective against the OVCAR-4 ovarian cancer cell line and 2.2-fold more potent against the ACHN renal cancer cell line than Erlotinib (B232). nih.gov This dual inhibition led to the induction of apoptosis, confirmed by a significant increase in active caspase-3 levels. nih.gov

Dual EGFR/VEGFR-2 Inhibition: Another study focused on developing dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Compound 5i from this series emerged as a potent non-selective dual inhibitor, effectively inhibiting tumor growth, inducing apoptosis, and suppressing cell migration in MCF-7 breast cancer cells. mdpi.com

Dual DHFR/TS Inhibition: Novel pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs have been synthesized as dual inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS). tandfonline.com Compound 6i from this series exhibited potent anti-proliferative activity across a range of cancer cell lines and demonstrated selectivity for cancer cells over normal cells. tandfonline.com

Multi-target Inhibition of SFKs: The abnormal activation of the B-cell receptor (BCR) signaling pathway is crucial in the development of lymphoid malignancies. This can be counteracted by the simultaneous inhibition of Lyn, Fyn, and Blk, three members of the Src family kinase (SFK). nih.gov A pyrazolo[3,4-d]pyrimidine derivative, Compound 2h , was identified as a new multitarget inhibitor of Lyn, Fyn, and Blk, showing remarkable antiproliferative effects on human B and T lymphoma cell lines. nih.gov

Table 1: Examples of Multi-Targeting Pyrazolo[3,4-d]pyrimidine Inhibitors

Compound Targets Key Findings
7d EGFR, ErbB2 More potent than Erlotinib against specific cancer cell lines; induces apoptosis. nih.gov
5i EGFR, VEGFR-2 Potent dual inhibitor; inhibits tumor growth and cell migration. mdpi.com
6i DHFR, TS Potent and selective anti-proliferative activity. tandfonline.com
Compound 2h Lyn, Fyn, Blk Remarkable antiproliferative effects on lymphoma cell lines. nih.gov
Si306 SFK, P-gp Dual targeting molecule that inhibits both SFK and P-gp in glioblastoma cells. mdpi.com

Prodrug Strategies for Enhanced Pharmacokinetic Profiles of Pyrazolo[3,4-d]pyrimidine Compounds

Despite their promising therapeutic potential, many pyrazolo[3,4-d]pyrimidine derivatives suffer from suboptimal aqueous solubility, which can hinder their clinical development. unisi.itacs.orgmdpi.com To address this limitation, researchers have increasingly turned to prodrug strategies. acs.orgnih.govacs.org A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body. nih.gov This approach can improve physicochemical, biopharmaceutical, and pharmacokinetic properties, such as solubility and bioavailability. nih.govacs.org

Key Research Findings:

Improved Aqueous Solubility: The synthesis of pyrazolo[3,4-d]pyrimidine prodrugs has been shown to significantly enhance aqueous solubility. unisi.itacs.orgnih.govacs.orgmdpi.com For instance, one study reported a 600-fold improvement in solubility for a prodrug compared to its parent compound. mdpi.com This increased solubility can facilitate in vivo distribution and avoid issues during in vitro assays. nih.govacs.org

Enhanced Permeability and Cytotoxicity: Prodrugs have demonstrated an increased ability to cross cell membranes. unisi.itacs.org ADME (Absorption, Distribution, Metabolism, and Excretion) studies have shown that some prodrugs exhibit better 24-hour in vitro cytotoxicity against human glioblastoma cell lines compared to the parent drugs, which is attributed to their enhanced permeability. unisi.itacs.org

Favorable In Vivo Pharmacokinetics: In vivo studies have revealed that the prodrug approach can lead to a profitable pharmacokinetic profile. unisi.itacs.org For example, the prodrug 4a showed a better pharmacokinetic profile and good efficacy in an in vivo model compared to its parent drug 4 . unisi.it

Sustained Release and Hydrolysis: Prodrugs are designed to be stable until they reach the target site, where they are hydrolyzed to release the active drug. unisi.itacs.orgnih.gov Studies have shown that some pyrazolo[3,4-d]pyrimidine prodrugs have favorable hydrolysis rates in human and murine serum. unisi.itacs.org

Table 2: Comparison of a Pyrazolo[3,4-d]pyrimidine Drug and its Prodrug

Compound Type Aqueous Solubility In Vitro Cytotoxicity In Vivo Efficacy
4 Parent Drug Suboptimal Lower Good
4a Prodrug Improved Higher Better

Expansion of Therapeutic Applications Beyond Oncology

While the primary focus of pyrazolo[3,4-d]pyrimidine research has been on anticancer applications, recent studies have revealed their potential in a broader range of therapeutic areas. researchgate.netekb.eg This expansion is driven by the versatility of the pyrazolo[3,4-d]pyrimidine scaffold, which allows for modifications that can target a variety of biological pathways.

Key Research Findings:

Anti-SARS-CoV-2 Activity: In the wake of the COVID-19 pandemic, researchers have explored the potential of pyrazolo[3,4-d]pyrimidines as antiviral agents. researchgate.nettandfonline.com A novel class of these compounds, termed HCQ-PPs , was designed and synthesized as potential anti-SARS-CoV-2 agents. tandfonline.com The most active analog, HCQ-PP-1 , showed significant inhibition of the virus in a CPE-inhibition assay. tandfonline.com Docking studies suggest that these compounds interact with the SARS-CoV-2 main protease (Mpro). tandfonline.com

Antidiabetic Properties: Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as antidiabetic agents. researchgate.netresearchgate.net A new series of pyrazolo[3,4-d]pyrimidine-containing amide derivatives exhibited good in vitro α-amylase inhibitory activity. researchgate.net The most potent compounds, 8d and 8k , also demonstrated significant in vivo antidiabetic activity in an alloxan-induced diabetic rat model, reducing fasting blood glucose levels in a dose-dependent manner. researchgate.net

Herbicidal Potential: The biological activity of pyrazolo[3,4-d]pyrimidines extends to the agricultural sector, with some derivatives showing herbicidal properties. researchgate.net This opens up a new avenue for the development of these compounds as crop protection agents.

Table 3: Expanded Therapeutic Applications of Pyrazolo[3,4-d]pyrimidines

Therapeutic Area Compound/Derivative Mechanism of Action/Key Findings
Anti-SARS-CoV-2 HCQ-PP-1 Inhibition of SARS-CoV-2 replication; interaction with Mpro. tandfonline.com
Antidiabetic 8d , 8k α-amylase inhibition; reduction of fasting blood glucose. researchgate.net
Herbicidal Various derivatives Herbicidal activity. researchgate.net

Innovations in Sustainable and Efficient Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidine Analogues

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has traditionally relied on conventional methods that can be time-consuming and may involve harsh reaction conditions. researchgate.netiosrjournals.org In recent years, there has been a growing emphasis on developing green and efficient synthetic methodologies that are both environmentally friendly and economically viable. nih.govresearchgate.netjournalijar.com

Key Research Findings:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. journalijar.com An efficient and green method for the preparation of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was developed using microwave irradiation in an aqueous medium, resulting in high yields in a matter of minutes. journalijar.com

Ultrasonication: Sonochemistry, the use of ultrasound to promote chemical reactions, has also been applied to the synthesis of pyrazolo[3,4-d]pyrimidines. researchgate.net A solvent-free synthesis of pyrazolo[3,4-d]pyrimidine-thiones was achieved using an ionic liquid catalyst under ultrasonication, with the reaction completing much faster than by conventional methods. researchgate.net

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. iosrjournals.orgresearchgate.net Glycerol, a biodegradable and non-toxic solvent, has been successfully employed in a one-pot procedure for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, affording high yields in short reaction times. iosrjournals.org Ethanol has also been utilized as a green solvent in the synthesis of these compounds. researchgate.net

One-Pot Multicomponent Reactions: One-pot multicomponent reactions (MCRs) are highly efficient as they combine several steps into a single operation, reducing waste and saving time. rsc.org New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using one-pot MCRs under both conventional and green conditions. rsc.org

Table 4: Innovative Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidines

Methodology Key Features Advantages
Microwave-Assisted Synthesis Use of microwave irradiation Rapid reaction times, high yields, environmentally friendly. journalijar.com
Ultrasonication Application of ultrasound Faster reaction rates, solvent-free conditions. researchgate.net
Green Solvents (e.g., Glycerol, Ethanol) Use of environmentally benign solvents Reduced toxicity, biodegradability, improved safety. iosrjournals.orgresearchgate.net
One-Pot Multicomponent Reactions Combination of multiple reaction steps Increased efficiency, reduced waste, time-saving. rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing pyrazolo[3,4-d]pyrimidine nucleosides?

  • Methodological Answer : Glycosylation of 4-methoxypyrazolo[3,4-d]pyrimidine derivatives using reagents like NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) in polar solvents (DMF/NMP mixtures) is a key step. Post-glycosylation, deprotection (e.g., NaOMe/MeOH) and purification via flash column chromatography (gradient elution: 4→20% MeOH in CH₂Cl₂) followed by preparative RP-HPLC (0.2% formic acid/CH₃CN gradient) yield pure nucleosides. Regiochemical control is confirmed by comparing ¹³C NMR shifts (e.g., C-3 and C-7a shifts) with literature values to avoid N-2 regioisomer formation .

Q. How can in vitro cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives be evaluated?

  • Methodological Answer : Use human MRC-5SV2 fibroblasts or primary mouse macrophages (PMM) in 96-well plates. For MRC-5SV2, seed 1.5 × 10⁵ cells/mL in MEM medium with 5% FBS and incubate compounds for 72 hours. Assess viability via resazurin fluorescence (λex 550 nm, λem 590 nm). Calculate IC₅₀ values by comparing treated cells to untreated controls (100% viability) and medium-only wells (0% viability). For PMM, score cell detachment and granulation microscopically in ≥500 cells .

Q. Which substituents at the 7-position enhance antiparasitic activity while minimizing cytotoxicity?

  • Methodological Answer : Substituent screening (Table 2) identifies 4-chlorophenyl at the 7-position (compound 44) as optimal, showing IC₅₀ = 0.32 µM against T. cruzi with no cytotoxicity (MRC-5SV2 CC₅₀ >64 µM; selectivity index >200). Para-substituted groups (e.g., 4-methylphenyl, IC₅₀ = 0.67 µM) are preferred over meta/ortho substitutions. Avoid sulfur or oxygen linkers, which reduce activity. Smaller substituents (Cl, CH₃) balance potency and selectivity, while bulkier groups increase toxicity .

Advanced Research Questions

Q. How is metabolic stability assessed for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Incubate compounds (5 µM) with mouse/human liver microsomes (0.5 mg/mL) in phosphate buffer. For Phase I metabolism, add NADPH (1 mM) and sample at 0, 15, 30, and 60 minutes. For Phase II (UGT), use UDPGA cofactor. Quench reactions with cold acetonitrile (containing tolbutamide as an internal standard), centrifuge, and analyze supernatants via LC-MS. Compound 44 retained 100% parent compound after 60 minutes, indicating high metabolic stability .

Q. What in vivo models validate pyrazolo[3,4-d]pyrimidine efficacy against parasitic infections?

  • Methodological Answer : In acute Chagas disease models, infect Swiss Webster mice (18–20 g) with 10⁴ T. cruzi blood trypomastigotes. Administer compound 44 orally (10% Tween 80 in water) at 20 mg/kg/day for 5 days post-parasitemia detection. Compare parasitemia reduction and survival rates to benznidazole controls. Compound 44 reduced blood parasites by >90% in preclinical trials, supporting translational potential .

Q. How can contradictory SAR data in pyrazolo[3,4-d]pyrimidine optimization be resolved?

  • Methodological Answer : Conflicting results (e.g., 3’-OH removal reducing activity despite SAR predictions) require comparative assays. Test analogs in parallel for (1) target binding (kinase inhibition assays), (2) metabolic stability (microsomal assays), and (3) off-target cytotoxicity (PMM/MRC-5SV2). For example, 3’-deoxy analogs showed 2–3× lower anti-T. cruzi activity, likely due to altered cellular uptake rather than target affinity .

Q. What strategies identify biological targets of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Combine kinome-wide profiling (ATP-competitive kinase assays) with molecular docking. For compound 44, computational modeling revealed high affinity for T. cruzi calcium-dependent protein kinase 1 (CDPK1). Validate via enzymatic IC₅₀ determination and CRISPR-Cas9 knockout strains. Cross-validate with thermal shift assays to confirm target engagement .

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